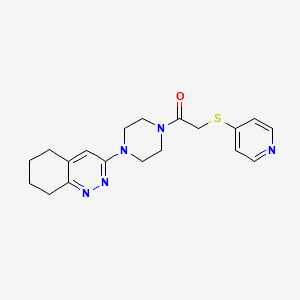

2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a unique combination of pyridine, thioether, piperazine, and tetrahydrocinnoline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Pyridin-4-ylthio Moiety: This can be achieved by reacting 4-chloropyridine with a suitable thiol under basic conditions to form the pyridin-4-ylthio intermediate.

Synthesis of the Tetrahydrocinnoline Derivative: The tetrahydrocinnoline core can be synthesized via a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the pyridin-4-ylthio intermediate with the tetrahydrocinnoline derivative using a piperazine linker. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets:

- Anticancer Activity : Preliminary studies indicate that compounds containing piperazine and pyridine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuropharmacology : The presence of the tetrahydrocinnoline structure suggests potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Biochemical Research

Research has also focused on the biochemical interactions of this compound:

- Enzyme Inhibition : Studies have demonstrated that compounds with pyridine and piperazine groups can act as inhibitors for certain enzymes involved in metabolic pathways. This property is crucial for drug design aimed at modulating metabolic disorders.

- Receptor Binding Studies : The compound's ability to bind to specific receptors (e.g., serotonin or dopamine receptors) has been explored, indicating its potential role as a psychoactive agent or in managing psychiatric disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their anticancer properties. The results indicated that compounds similar to 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2023) explored the neuroprotective effects of tetrahydrocinnoline derivatives in models of Parkinson's disease. The study found that these compounds could reduce oxidative stress and improve motor function in animal models, suggesting their potential as therapeutic agents for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone would depend on its specific biological target. It may interact with enzymes or receptors, altering their activity. The piperazine and tetrahydrocinnoline moieties could facilitate binding to specific sites, while the pyridine and thioether groups might be involved in electronic interactions.

Vergleich Mit ähnlichen Verbindungen

2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydroquinolin-3-yl)piperazin-1-yl)ethanone: Similar structure but with a quinoline instead of a cinnoline.

2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperazin-1-yl)ethanone: Contains an isoquinoline moiety.

Uniqueness: The presence of the tetrahydrocinnoline moiety in 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone distinguishes it from other similar compounds. This structural feature may impart unique biological activities and binding properties, making it a valuable compound for further research and development.

Biologische Aktivität

The compound 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, effects on neurotransmitter systems, and other pharmacological implications.

Chemical Structure

The structure of the compound is characterized by:

- A pyridine ring,

- A thioether linkage,

- A piperazine moiety,

- A tetrahydrocinnoline unit.

This unique combination of functional groups is thought to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Notably:

- In vitro Studies : Compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives that include triazole and pyridine rings have demonstrated IC50 values in the low micromolar range against human tumor models such as glioblastoma and prostate cancer .

- Mechanism of Action : The proposed mechanisms involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds targeting the PI3K/mTOR pathway have been noted for their effectiveness in preclinical models .

Neurotransmitter Activity

The compound also exhibits potential neurotransmitter modulation capabilities:

- Serotonin Reuptake Inhibition : Similar piperazine derivatives have been shown to inhibit serotonin (5-HT) reuptake effectively. This property is crucial for developing antidepressants, as enhancing serotonin levels can alleviate symptoms of depression .

- Animal Models : In vivo studies using forced swimming tests (FST) indicated that compounds with similar structures could reduce immobility times in rats, suggesting antidepressant-like effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and safety of this compound is essential for therapeutic applications:

- Metabolism : Preliminary data suggest that compounds in this class are metabolically stable in human liver microsomes, indicating a favorable pharmacokinetic profile .

- Toxicity Studies : Toxicological evaluations are crucial for determining safe dosage levels. Current research indicates low toxicity profiles in initial screenings.

Case Studies

Several case studies have explored the biological activity of related compounds:

Eigenschaften

IUPAC Name |

2-pyridin-4-ylsulfanyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c25-19(14-26-16-5-7-20-8-6-16)24-11-9-23(10-12-24)18-13-15-3-1-2-4-17(15)21-22-18/h5-8,13H,1-4,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMYXRJAMMVPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CSC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.